molecular formula C19H20N4O3 B2585634 (4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396680-54-8

(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2585634
CAS No.: 1396680-54-8
M. Wt: 352.394
InChI Key: CVGBBEWDSSZLQZ-UHFFFAOYSA-N
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Description

(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a synthetic chemical compound provided as a key scaffold for early-stage drug discovery and medicinal chemistry research. This molecule features a bifunctional structure, incorporating a pyrazolo[1,5-a]pyridine moiety linked via a piperazine core to a 2,5-dimethylfuran-3-carbonyl group. The pyrazolo[1,5-a]pyridine heterocycle is a privileged structure in medicinal chemistry, found in compounds investigated for a range of biological activities. While specific pharmacological data for this exact compound is not fully established in the public scientific literature, its molecular architecture suggests potential as a versatile intermediate. Researchers can utilize this compound as a core template for the design and synthesis of novel small-molecule libraries, particularly in projects targeting heterocyclic-based therapeutic agents. All products are intended for Research Use Only and are not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-11-15(14(2)26-13)18(24)21-7-9-22(10-8-21)19(25)16-12-20-23-6-4-3-5-17(16)23/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGBBEWDSSZLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with enzymes involved in the synthesis and degradation of nucleotides, leading to alterations in cellular metabolism. Additionally, the compound binds to specific proteins, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to shifts in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of specific enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways. Additionally, it can activate certain transcription factors, leading to changes in gene expression and subsequent alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and alterations in organ function. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds have been synthesized and evaluated for pharmacological activity. Key analogues include:

Compound Core Structure Key Substituents Reported Activity
Target Compound Piperazine + Pyrazolo[1,5-a]pyridine 2,5-Dimethylfuran-3-carbonyl Not explicitly reported (inferred)
(4-Benzyhdrylpiperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)methanone Piperazine + Pyrazolo[1,5-a]pyrimidine Benzhydryl, thiophen-2-yl, trifluoromethyl Potential kinase inhibition
[4-(3-Chlorophenyl)piperazin-1-yl]-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]methanone Piperazine + Pyrazolo[1,5-a]pyrimidine 3-Chlorophenyl, 5,7-dimethyl, 2-methylbenzyl Antipsychotic activity (speculated)
MK85 (Pyrazolo[1,5-a]pyrimidinone) Pyrazolo[1,5-a]pyrimidinone 3,5-Bis(trifluoromethyl)phenyl, 4-methylhexahydro-pyrimidine Anticancer candidate (preclinical)

Key Observations :

  • Piperazine Modifications : The target compound’s 2,5-dimethylfuran-3-carbonyl group on piperazine distinguishes it from analogues with benzhydryl () or 3-chlorophenyl () substituents. These groups influence lipophilicity and receptor binding; for example, trifluoromethyl or benzhydryl groups enhance metabolic stability but may reduce solubility .
  • This substitution is common in kinase inhibitors due to improved ATP-binding pocket interactions .
  • Substituent Impact on Activity : The thiophen-2-yl group in ’s compound may enhance π-π stacking with aromatic residues in enzyme active sites, while trifluoromethyl groups () are often used to improve bioavailability and resistance to oxidative metabolism .
Pharmacological and Physicochemical Properties
  • Antimicrobial Activity : Pyrazolo[1,5-a]pyridine derivatives in showed moderate antimicrobial effects, but substitution patterns (e.g., furan vs. thiophene) significantly modulate potency .
  • CNS Targeting : Piperazine-containing compounds () often exhibit affinity for serotonin or dopamine receptors, suggesting the target compound may share this profile .

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